Satratoxin H

Acute toxicology In vivo toxicity Mycotoxin safety assessment

Satratoxin H is the analytically predominant macrocyclic trichothecene from Stachybotrys chartarum, reaching 14.2 mg/m² on building materials. It cannot be substituted by type A/B trichothecenes (e.g., DON) due to >100-fold higher cytotoxic potency (IC50 2.2 nM). Essential for UPLC-MS/MS method validation in sick building syndrome studies and as a high-potency positive control in apoptosis/SAR research. Unique biphasic immunomodulation profile makes it the preferred tool for immune dysregulation models.

Molecular Formula C29H36O9
Molecular Weight 528.6 g/mol
Cat. No. B8136531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSatratoxin H
Molecular FormulaC29H36O9
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC1=CC2C3(CC1)COC(=O)C=C4CCOC(C4O)(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O
InChIInChI=1S/C29H36O9/c1-17-7-10-27-15-34-24(32)13-19-8-11-35-28(18(2)30,25(19)33)9-5-4-6-23(31)38-20-14-22(37-21(27)12-17)29(16-36-29)26(20,27)3/h4-6,9,12-13,18,20-22,25,30,33H,7-8,10-11,14-16H2,1-3H3/b6-4-,9-5-,19-13-/t18-,20+,21+,22+,25+,26+,27+,28+,29-/m0/s1
InChIKeyMUACSCLQRGEGOE-XBQYWHEWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Satratoxin H Procurement Guide: Technical Specifications and Comparative Differentiation of a Macrocyclic Trichothecene Reference Standard


Satratoxin H is a macrocyclic trichothecene mycotoxin (type D) produced primarily by the filamentous fungi Stachybotrys chartarum and Podostroma cornu-damae [1][2]. Unlike simple (non-macrocyclic) trichothecenes such as T-2 toxin and deoxynivalenol (DON), Satratoxin H features a characteristic macrocyclic diester ring bridging the C-4 and C-15 positions of the core trichothecene skeleton, a structural feature that confers substantially enhanced toxic potency and distinct pharmacological properties [3].

Why Generic Trichothecene Substitution Cannot Replace Satratoxin H in Research and Analytical Applications


Satratoxin H cannot be functionally substituted by other trichothecenes—even its closest structural analog Satratoxin G—due to quantifiable and experimentally verified differences in acute toxicity, cytotoxic potency across multiple cell lineages, and immunomodulatory concentration thresholds. The macrocyclic diester ring characteristic of the satratoxin class confers toxicity increases relative to non-macrocyclic type A and type B trichothecenes, but within the macrocyclic subgroup, subtle structural variations at the C-3 and C-4 positions produce meaningful divergence in biological activity [1]. Furthermore, Satratoxin H exhibits a unique biphasic cytokine modulation pattern in T-cell and macrophage models that differs quantitatively from Satratoxin G, Roridin A, and Verrucarin A [2][3]. In analytical contexts, Satratoxin H consistently predominates as the most abundant macrocyclic trichothecene produced by Stachybotrys chartarum across diverse building material substrates, rendering it the analytically most relevant marker toxin for indoor environmental monitoring studies [4].

Satratoxin H Quantitative Differentiation Evidence: Head-to-Head Comparative Data Versus Analogs and Alternatives


Acute In Vivo Toxicity of Satratoxin H Is 4.6-Fold Lower Than Its Closest Structural Analog Satratoxin G

In a direct head-to-head comparative study, the intraperitoneal LD50 of Satratoxin H in mice (5.69 ± 0.43 mg/kg) was 4.6-fold higher than that of Satratoxin G (1.23 ± 0.08 mg/kg), indicating Satratoxin H possesses substantially lower acute lethal toxicity than its closest macrocyclic analog [1]. Both toxins induced extensive small intestinal ulceration, but only Satratoxin G caused additional vacuolar and fatty degeneration of hepatic cells, demonstrating that the substitution pattern distinguishing these two analogs translates into organ-specific toxicological divergence [1].

Acute toxicology In vivo toxicity Mycotoxin safety assessment

Satratoxin H Cytotoxic Potency on Human Cell Lines Differs by >2,200-Fold Versus Deoxynivalenol and >400-Fold Versus Nivalenol

In a comprehensive comparative cytotoxicity study across eight permanent human cell lines, Satratoxin H exhibited IC50 values ranging from 2.2 nmol/L (Jurkat and U937 cells) to 18.3 nmol/L, placing it among the most potent trichothecenes tested [1]. In contrast, the non-macrocyclic type B trichothecene deoxynivalenol (DON) required 600–4,900 nmol/L to achieve equivalent cytotoxicity, with its highest IC50 on HEp-2 cells (4,900 nmol/L) representing a >2,200-fold lower potency than Satratoxin H on Jurkat/U937 cells (2.2 nmol/L) [1]. Nivalenol showed IC50 values of 300–2,600 nmol/L, >400-fold less potent than Satratoxin H [1]. The relative cytotoxic activity among chemotypes differed by a factor of 100–1,000 across the full panel [1].

Cytotoxicity Human cell lines Structure-activity relationship

Satratoxin H Immunomodulation Differs Quantitatively from Satratoxin G in T-Cell Cytokine Regulation

In a comparative study evaluating macrocyclic trichothecene effects on IL-2 production in murine EL-4 thymoma cells, Satratoxin H exhibited a distinct concentration-response profile relative to Satratoxin G. Satratoxin H significantly increased IL-2 production at 0.5–1 ng/mL while suppressing IL-2 only at ≥5 ng/mL [1]. In contrast, Satratoxin G suppressed IL-2 production at a 2-fold lower threshold (≥2.5 ng/mL) and did not exhibit the low-concentration IL-2 superinduction characteristic of Satratoxin H [1]. For cell viability measured by MTT assay, the minimum concentration producing significant decreases was 2.5 ng/mL for Satratoxin H versus 0.5 ng/mL for Satratoxin G, a 5-fold difference in cytotoxic threshold [1].

Immunotoxicity Cytokine modulation T-cell biology

Satratoxin H Is the Dominant Macrocyclic Trichothecene Produced by Stachybotrys chartarum Across All Building Material Substrates

In a quantitative UPLC-MS/MS analysis of four major macrocyclic trichothecenes produced by Stachybotrys chartarum during colonization of building materials, Satratoxin H was consistently the predominant toxin across all five tested substrates. On wallpaper—the most favorable substrate for fungal growth—Satratoxin H reached 14.2 mg/m², compared to lower yields on fir (3 mg/m²), fiberglass (1.8 mg/m²), and fiberglass wallpaper (1.1 mg/m²) [1]. Satratoxin H was the primary toxin regardless of substrate type, whereas Satratoxin G, Roridin L2, and Verrucarin J were produced at comparatively lower levels [1]. No toxin production occurred on vinyl wallpaper, confirming substrate-dependent production [1].

Indoor air quality Building-associated illness Environmental monitoring Analytical reference standard

Satratoxin H Induces ER Stress-Mediated Apoptosis via Ribosomal Binding with Docking Affinity Comparable to Roridin E

In a 2025 study isolating thirteen macrocyclic trichothecenes from Podostroma cornu-damae, Satratoxin H and Roridin E were identified as the two most potently cytotoxic compounds against B16F10 mouse melanoma cells [1]. Molecular docking analysis demonstrated that both Satratoxin H and Roridin E exhibit high binding affinities toward ribosomal targets [1]. Both mycotoxins triggered endoplasmic reticulum (ER) stress through activation of the unfolded protein response (UPR) signaling pathways involving ATF6, PERK, and IRE1, leading to caspase-dependent apoptosis [1]. The cytotoxic effects of Satratoxin H were significantly attenuated by glutathione (GSH)-mediated ROS scavenging, confirming a ROS-dependent mechanism shared with Roridin E [1].

Mechanism of action Ribosome inhibition ER stress Apoptosis Melanoma research

Macrocyclic Trichothecenes Including Satratoxin H Exhibit >100-Fold Greater Potency Than Non-Macrocyclic Trichothecenes in T-Cell Models

When macrocyclic trichothecenes (including Satratoxin G, H, F, Roridin A, and Verrucarin A) were compared to the 8-ketotrichothecene vomitoxin (deoxynivalenol, DON)—a common non-macrocyclic food contaminant—the macrocyclic compounds were at least 100 times more potent in EL-4 thymoma cell assays [1]. Specifically, the MTT viability reduction thresholds for macrocyclic trichothecenes ranged from 0.5 ng/mL (Satratoxin G, Roridin A, Verrucarin A) to 2.5 ng/mL (Satratoxin H, Isosatratoxin F) [1]. This >100-fold potency differential is attributed to the macrocyclic diester/triester ring bridging C-4 and C-15, a structural feature absent in non-macrocyclic type A and type B trichothecenes [2].

Immunotoxicity Comparative toxicology Structure-activity relationship

Validated Research and Industrial Application Scenarios for Satratoxin H Reference Material


Analytical Reference Standard for LC-MS/MS Quantification of Macrocyclic Trichothecenes in Indoor Environmental Monitoring

Satratoxin H is the primary macrocyclic trichothecene produced by Stachybotrys chartarum across diverse building material substrates, reaching concentrations of 14.2 mg/m² on wallpaper under favorable conditions, with consistent predominance over Satratoxin G, Roridin L2, and Verrucarin J [1]. High-purity Satratoxin H reference material is therefore essential for developing and validating UPLC-MS/MS and HPLC-MS/MS analytical methods for the detection and quantification of Stachybotrys-derived toxins in indoor air, settled dust, and building material samples. Procurement of Satratoxin H analytical standard (CAS 53126-64-0) enables accurate calibration curves and reliable quantification in sick building syndrome investigations and indoor air quality assessments.

Positive Control for Cytotoxicity and Apoptosis Studies Requiring High-Potency Macrocyclic Trichothecene Activity

With IC50 values as low as 2.2 nmol/L on human Jurkat and U937 lymphoid cells—representing >2,200-fold greater potency than deoxynivalenol—Satratoxin H serves as a validated high-potency positive control for cytotoxicity screening and apoptosis research [1]. Unlike non-macrocyclic alternatives, Satratoxin H reliably induces dose-dependent apoptosis through ROS generation, p38 MAPK/JNK phosphorylation, and ER stress-mediated caspase activation, mechanisms confirmed across multiple cell types including PC12 neuronal cells and B16F10 melanoma cells [2][3]. Researchers should select Satratoxin H when experimental design requires a macrocyclic trichothecene with well-characterized, reproducible cytotoxic potency that cannot be achieved with type A or type B compounds.

Immunotoxicity Research Tool for Biphasic Cytokine Modulation Studies

Satratoxin H exhibits a unique biphasic immunomodulatory profile characterized by IL-2 superinduction at low concentrations (0.5–1 ng/mL) and cytokine suppression at higher concentrations (≥5 ng/mL), a profile that differs quantitatively from Satratoxin G, Roridin A, and Verrucarin A [1]. In LPS-stimulated RAW 264.7 macrophages, Satratoxin H significantly increases TNF-α production at 2.5 ng/mL while maintaining cell viability, whereas higher concentrations produce marked cytotoxicity [2]. This concentration-dependent immunomodulation—superinduction at low doses, suppression and cytotoxicity at higher doses—makes Satratoxin H the preferred tool compound for studying trichothecene-mediated immune dysregulation, particularly in models of Stachybotrys-associated inflammatory responses and chronic low-dose exposure scenarios.

Reference Compound for Structure-Activity Relationship Studies of Macrocyclic Versus Non-Macrocyclic Trichothecenes

The >100-fold potency differential between macrocyclic trichothecenes and non-macrocyclic compounds like deoxynivalenol provides a clear experimental signal for structure-activity relationship (SAR) investigations [1]. Satratoxin H, with its characteristic macrocyclic diester ring bridging C-4 and C-15 of the core trichothecene skeleton, serves as an ideal representative macrocyclic standard for comparative SAR studies examining the toxicological contribution of the macrocyclic bridge, C-3 hydroxylation, and C-8 oxygenation patterns [2]. Procurement of Satratoxin H enables researchers to establish baseline macrocyclic trichothecene activity when screening novel analogs, evaluating detoxification strategies, or investigating ribosomal binding mechanisms.

Technical Documentation Hub

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